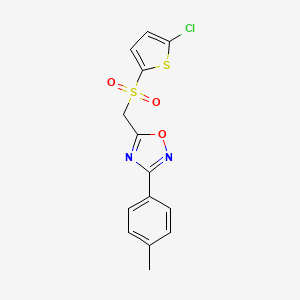

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

Description

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative featuring a p-tolyl group at position 3 and a sulfonylmethyl substituent at position 5, linked to a 5-chlorothiophen-2-yl moiety.

Properties

IUPAC Name |

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S2/c1-9-2-4-10(5-3-9)14-16-12(20-17-14)8-22(18,19)13-7-6-11(15)21-13/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMPDLAVZWBFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the sulfonyl group: This step involves the sulfonylation of the thiophene ring.

Attachment of the p-tolyl group: This can be done through various coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole. Research indicates that compounds within this class can induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation. For instance, derivatives have shown significant cytotoxic effects against glioblastoma cell lines and other cancer models through mechanisms that involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .

Antidiabetic Properties

In vivo studies using model organisms such as Drosophila melanogaster have demonstrated that certain oxadiazole derivatives can effectively lower glucose levels, suggesting their utility as anti-diabetic agents. The mechanisms are believed to involve the enhancement of insulin sensitivity and modulation of metabolic pathways .

Neuroprotective Effects

The compound's potential in treating neurodegenerative diseases has been explored, particularly concerning tauopathies like Alzheimer's disease. Some studies suggest that oxadiazole derivatives may inhibit tau aggregation and promote neuroprotection through various cellular mechanisms .

Agricultural Applications

Oxadiazoles have been investigated for their role as agrochemicals. Their biological activity includes fungicidal and insecticidal properties, making them suitable candidates for developing new pesticides. The sulfonyl group enhances the biological activity of these compounds, allowing them to interact effectively with biological targets in pests and pathogens .

Material Science Applications

The unique chemical structure of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole also lends itself to applications in materials science. Oxadiazoles are known for their thermal stability and luminescent properties, making them valuable in developing heat-resistant polymers and fluorescent materials . Their incorporation into polymer matrices can enhance material properties such as mechanical strength and thermal resistance.

Anticancer Activity Evaluation

- Objective: Assess cytotoxic effects on glioblastoma cells.

- Findings: Significant apoptosis was induced at specific concentrations (IC50 values), demonstrating the compound's potential as an anticancer agent.

Antidiabetic Activity Assessment

- Objective: Evaluate glucose-lowering effects in Drosophila melanogaster.

- Findings: Compounds showed a marked reduction in glucose levels compared to controls, indicating potential therapeutic benefits for diabetes management.

Neuroprotective Studies

- Objective: Investigate effects on tau aggregation in neuronal models.

- Findings: Certain derivatives inhibited tau fibril formation and protected neurons from degeneration.

Data Summary

| Application Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | Glioblastoma | Induced apoptosis (IC50 values) | 2023 |

| Antidiabetic | Drosophila melanogaster | Significant glucose reduction | 2024 |

| Neuroprotective | Neuronal cells | Inhibition of tau aggregation | 2024 |

Mechanism of Action

The mechanism of action of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

Sulfonyl vs. This may improve solubility and target-binding affinity.

Aromatic Systems: The 5-chlorothiophene ring in the target compound introduces a heterocyclic sulfur atom, which may confer greater metabolic stability and distinct electronic effects compared to phenyl (CAS 1105232-57-2) or quinoline () derivatives .

Biological Activity: Compound 1d () demonstrates apoptosis-inducing activity via caspase activation, highlighting the pharmacological relevance of chlorothiophene-containing oxadiazoles. Quinoline-sulfonyl derivatives () exhibit EGFR inhibition, suggesting that sulfonyl groups linked to aromatic systems are critical for kinase targeting. The target compound’s sulfonyl-thiophene moiety may similarly modulate enzyme interactions but with altered selectivity.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Thiophene rings are less prone to oxidative metabolism than benzene, which may enhance the target compound’s half-life relative to phenyl-based analogs .

Biological Activity

The compound 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 366.83 g/mol. The structure features a 1,2,4-oxadiazole ring substituted with a chlorothiophenyl sulfonyl group and a p-tolyl group.

Biological Activity Overview

Research indicates that oxadiazole derivatives possess various biological activities, including:

- Anticancer Activity : Several studies have shown that oxadiazoles exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Oxadiazole derivatives have been investigated for their efficacy against bacterial and fungal pathogens.

- Anti-inflammatory Effects : Some compounds in this class demonstrate potential anti-inflammatory activities.

Anticancer Activity

A study investigating a library of oxadiazole derivatives found that several compounds exhibited significant antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism was linked to the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair .

Table 1: Antiproliferative Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 10.5 | Topoisomerase I inhibition |

| Compound B | HeLa | 8.3 | Apoptosis induction |

| 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole | TBD | TBD |

Antimicrobial Properties

The antimicrobial activity of oxadiazoles has been widely documented. For instance, compounds have shown effectiveness against Mycobacterium tuberculosis and various fungal strains. The structure-activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can enhance antimicrobial potency .

Case Study: Anti-Tuberculosis Activity

In vitro studies demonstrated that certain oxadiazole derivatives exhibited up to 96% inhibition against Mycobacterium tuberculosis at specific concentrations. This highlights the potential for these compounds in developing new antitubercular agents .

The biological activity of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is hypothesized to involve:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Inhibition of key enzymes such as topoisomerases may be a crucial pathway for its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions, such as coupling amidoximes with activated carboxylic acid derivatives under thermal conditions. For purity optimization, employ column chromatography (SiO₂, heptane:ethyl acetate gradients) and validate purity using ¹H NMR (to confirm substituent integration) and LC-MS (to verify molecular ion peaks). Recrystallization in polar aprotic solvents may further enhance crystallinity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : To confirm the presence of the p-tolyl aromatic protons (δ 7.2–7.4 ppm) and sulfonylmethyl protons (δ 4.5–5.0 ppm).

- LC-MS : To validate molecular weight (e.g., [M+H]⁺ ion) and detect impurities.

- FT-IR : To identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).

- Elemental Analysis : To confirm stoichiometric purity .

Q. How should researchers initially assess the biological activity of this compound?

- Methodological Answer : Screen for apoptosis-inducing activity using caspase-3/7 activation assays (e.g., luminescence-based) and cell viability assays (e.g., MTT) across cancer cell lines (e.g., breast T47D or colorectal HCT-116). Compare IC₅₀ values and cross-validate with flow cytometry to quantify sub-G₁ populations indicative of apoptosis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize apoptosis-inducing activity?

- Methodological Answer :

- Substituent Variation : Replace the p-tolyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methoxy) aryl groups to modulate electronic effects.

- Heterocyclic Modifications : Substitute the 5-chlorothiophene with other five-membered heterocycles (e.g., furan or pyrrole) to assess ring electronics.

- Functional Assays : Use flow cytometry to evaluate cell cycle arrest (e.g., G₁ phase) and Western blotting to measure pro-apoptotic proteins (e.g., Bax/Bcl-2 ratio) .

Q. What strategies can identify the molecular target of this compound in cancer cells?

- Methodological Answer :

- Photoaffinity Labeling : Synthesize a photoreactive analog (e.g., with a diazirine group) to crosslink with target proteins.

- Pull-Down Assays : Combine with streptavidin beads for protein isolation, followed by LC-MS/MS for identification (e.g., TIP47 in prior oxadiazole studies).

- CRISPR Knockout : Validate target relevance by assessing apoptosis resistance in target-deficient cell lines .

Q. How can contradictions in reported biological activity across studies be resolved?

- Methodological Answer :

- Cell Line Profiling : Test activity in isogenic cell lines varying in receptor status (e.g., estrogen receptor-positive vs. triple-negative breast cancer).

- Assay Harmonization : Standardize serum concentration (e.g., 10% FBS) and exposure time (e.g., 48–72 hours).

- Orthogonal Validation : Confirm apoptosis via Annexin V/PI staining and mitochondrial membrane potential assays .

Q. What analytical challenges arise in handling this compound, and how can they be addressed?

- Methodological Answer :

- Hydrolytic Instability : The sulfonylmethyl group may degrade under basic conditions. Use anhydrous solvents and inert atmospheres during synthesis.

- Isomer Separation : If stereoisomers form (e.g., at the sulfonylmethyl carbon), employ chiral HPLC with cellulose-based columns.

- Solubility : Optimize DMSO concentration (<0.1% in assays) or use solubilizing agents (e.g., cyclodextrins) for in vitro studies .

Q. How should researchers evaluate in vivo efficacy and pharmacokinetics?

- Methodological Answer :

- Xenograft Models : Use immunodeficient mice implanted with MX-1 tumors. Monitor tumor volume and body weight biweekly.

- PK Studies : Measure plasma half-life via LC-MS/MS after intravenous/oral administration. Improve bioavailability via PEGylated formulations or prodrug strategies.

- Toxicity Screening : Assess liver/kidney function markers (ALT, creatinine) and hematological parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.